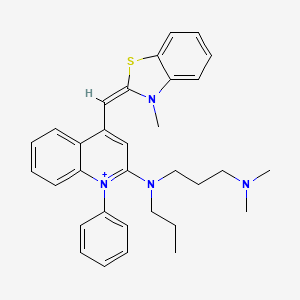
Sulphur Brown 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sulphur Brown 4” is also known as C.I.53210 and has a CAS Registry Number of 1326-90-5 . It is used for dyeing and printing for cotton, flax, viscose fabric, and sometimes also used in leather dyeing . It appears as a brown light olive to yellow brown, hydroscopic powder .
Synthesis Analysis
“Sulphur Brown 4” is synthesized by calcination of coarse Cresol or m-Cresol and Sodium polysulfide at 270 275 ℃. Copper sulfate monohydrate may or may not be added during this process .
Physical And Chemical Properties Analysis
“Sulphur Brown 4” is a brown light olive to yellow brown, hydroscopic powder . It shows dark brown in hydrochloric acid precipitation and blue light green in concentrated Sodium hydroxide solution .
properties
CAS RN |
1326-90-5 |
|---|---|
Product Name |
Sulphur Brown 4 |
Molecular Formula |
C4H11ClN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)